Ampicillinyl-D-phenylglycine
CAS No.: 1207726-28-0
Cat. No.: VC0518795
Molecular Formula: C24H26N4O5S
Molecular Weight: 482.56
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207726-28-0 |
|---|---|
| Molecular Formula | C24H26N4O5S |
| Molecular Weight | 482.56 |
| IUPAC Name | (2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid |
| Standard InChI | InChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 |
| Standard InChI Key | VSAAMYOCWYQYDF-OSAVLUCMSA-N |
| SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Origin
Ampicillinyl-D-phenylglycine originates during the preparation of Ampicillin trihydrate through a specific chemical pathway. The compound is formed via the amidation of the carboxylic acid group of Ampicillin with D-phenylglycine, representing a side reaction during the synthesis process of Ampicillin . This reaction pathway demonstrates how closely related compounds can form during pharmaceutical manufacturing processes, highlighting the complexity of controlling impurity profiles in antibiotic production.
Based on its formation mechanism, the structural characteristics of Ampicillinyl-D-phenylglycine make it closely related to both Ampicillin and D-phenylglycine, with the fundamental β-lactam structure of penicillin antibiotics being preserved. The compound contains an amide bond linking these two pharmacologically relevant molecules, creating a distinct chemical entity that requires careful monitoring in pharmaceutical preparations.
Formation Mechanisms and Conditions
The formation of Ampicillinyl-D-phenylglycine occurs under specific conditions that promote the amidation reaction between Ampicillin and D-phenylglycine. Research has identified several environmental factors that can accelerate the degradation of Ampicillin and promote the formation of this impurity. Exposure to moisture under acidic or basic conditions, elevated temperatures, and sunlight can significantly contribute to the appearance of degradation products including Ampicillinyl-D-phenylglycine .
These conditions are particularly relevant in the context of pharmaceutical manufacturing, storage, and shelf-life considerations for Ampicillin-containing products. Understanding these formation mechanisms allows pharmaceutical manufacturers to implement appropriate controls to minimize impurity formation during production and storage of Ampicillin formulations.
Analytical Detection Methods
Several analytical methods have been developed for the detection and quantification of Ampicillinyl-D-phenylglycine in pharmaceutical preparations. Each method offers specific advantages and applications in the quality control of Ampicillin products.
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy represents an effective approach for monitoring Ampicillin and its related substances, including Ampicillinyl-D-phenylglycine. The 1H NMR method allows for the identification of characteristic peaks without requiring sample pretreatment, standard solution preparation, lengthy analysis time, or the use of carcinogenic solvents .
According to research on related substances of Ampicillin, Ampicillinyl-D-phenylglycine shows distinctive peaks in the ranges of 0.5-0.9 ppm and 3.0-4.5 ppm in 1H NMR spectroscopy, which are characteristic regions for identifying β-lactam antibiotic-related compounds . These spectroscopic signatures enable researchers and quality control specialists to identify and monitor the presence of this impurity in pharmaceutical formulations.
Liquid Chromatography-Mass Spectrometry
Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn) has been employed to separate and identify related substances in Ampicillin capsules, including Ampicillinyl-D-phenylglycine . This method enables the identification of chemical structures based on exact mass, fragmentation behaviors, retention time, and comparison with literature data.
The advantage of these advanced analytical methods is that they avoid time-consuming and complex chemosynthesis of related substances of Ampicillin, offering efficient approaches for quality control of Ampicillin products to ensure their safety in clinical use . Such techniques have successfully identified a total of 13 related substances in Ampicillin capsules, with Ampicillinyl-D-phenylglycine being one of the significant impurities requiring monitoring.
Significance in Pharmaceutical Quality Control
As a recognized impurity (Ph. Eur impurity E) in the European Pharmacopoeia, Ampicillinyl-D-phenylglycine is of significant importance in pharmaceutical quality control . The presence of such impurities may lead to decreased activity of Ampicillin and potentially cause side effects and allergic reactions in patients . Therefore, monitoring and controlling the levels of Ampicillinyl-D-phenylglycine in pharmaceutical preparations is essential for ensuring the safety and efficacy of Ampicillin-based antibiotics.
Regulatory frameworks, such as those established by the European Pharmacopoeia, set specific limits for impurities like Ampicillinyl-D-phenylglycine in pharmaceutical products. Compliance with these regulations requires robust analytical methods for detection and quantification of the impurity, as well as effective manufacturing processes that minimize its formation.
Context in Ampicillin Synthesis
To better understand the formation of Ampicillinyl-D-phenylglycine, it is helpful to consider the context of Ampicillin synthesis. Ampicillin is produced through the enzymatic synthesis using penicillin G acylase (PGA), with 6-aminopenicillanic acid (6-APA) and D-phenylglycine methyl ester (D-PGME) as key substrates . During this process, side reactions can occur, leading to the formation of various impurities, including Ampicillinyl-D-phenylglycine.
The solubility properties of Ampicillin, D-phenylglycine, and 6-APA play important roles in the synthesis process and can influence the formation of impurities . Understanding these physicochemical properties is essential for developing optimized synthetic processes that minimize impurity formation while maintaining efficient production of the desired antibiotic compound.
Enzymatic Synthesis Considerations
In enzymatic synthesis of Ampicillin, several factors influence the reaction pathways and potential formation of impurities:
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pH conditions significantly affect both the enzyme activity and the stability of reactants and products
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Temperature impacts reaction kinetics and can promote side reactions leading to impurity formation
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Substrate ratios between 6-APA and D-PGME influence the reaction efficiency and impurity profile
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Crystallization conditions can be optimized to selectively precipitate the desired product while leaving impurities in solution
These factors highlight the complexity of antibiotic synthesis and the importance of carefully controlled manufacturing conditions to minimize the formation of impurities like Ampicillinyl-D-phenylglycine.
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